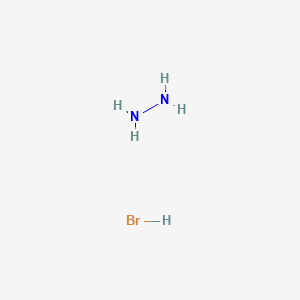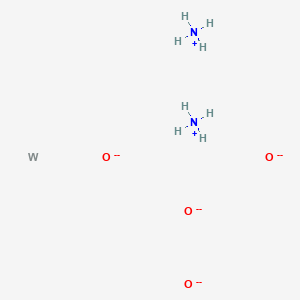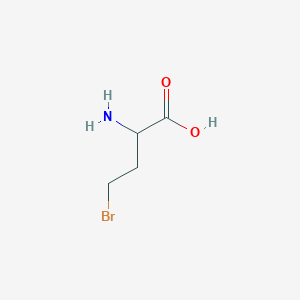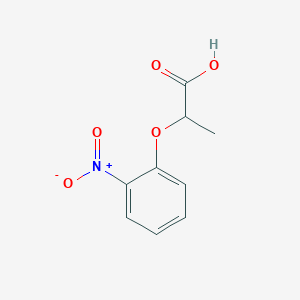
Hydrazine, monohydrobromide
Übersicht
Beschreibung
Hydrazine monohydrobromide, also known as hydrazinium bromide, is a hydrobromide salt of hydrazine . It is prepared by adding aqueous hydrobromic acid to aqueous hydrazine . It participates in the synthesis of 2-(2′-furoyl)-4(5)-(2′-furanyl)-1H-imidazole (FFI) .
Synthesis Analysis
Hydrazine monohydrobromide has been prepared by adding aqueous hydrobromic acid to aqueous hydrazine . In a study, three different electrochemical strategies were evaluated for the oxidative homocoupling of benzophenone imine, a readily accessible ammonia surrogate. The hydrolysis of the resulting benzophenone azine affords hydrazine and benzophenone .
Molecular Structure Analysis
The molecular formula of hydrazine monohydrobromide is BrH5N2 . The InChI is 1S/BrH.H4N2/c;1-2/h1H;1-2H2 and the SMILES string is NN.Br .
Chemical Reactions Analysis
Hydrazine-based fuels, including hydrazine monohydrobromide, have been extensively studied. The reaction kinetics of these fuels have been examined, emphasizing the necessity for further investigation into the reaction kinetics and mechanisms . Under acid conditions, hydrazine combines with p-Dimethylaminobenzaldehyde to form a yellow-colored azine complex .
Physical And Chemical Properties Analysis
Hydrazine monohydrobromide is a challenging molecule to analyze using conventional analytical techniques due to its physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Hydrazine monohydrobromide participates in the synthesis of 2-(2′-furoyl)-4(5)-(2′-furanyl)-1H-imidazole (FFI) . This compound is a heterocyclic compound, which are often used in drug discovery due to their diverse range of biological activities .
Formation of Phosphaminimides
It is formed as an intermediate during the formation of phosphaminimides from hydrazide derivatives . Phosphaminimides are used in a variety of chemical reactions due to their unique reactivity .
Synthesis of Bromostannates and Bromostannites
Hydrazine monohydrobromide may be used in the synthesis of bromostannates and bromostannites by reacting with tin bromide . These compounds have potential applications in the field of materials science .
Soldering Flux
It is also used in soldering flux . Soldering flux is a type of chemical cleaning agent that facilitates soldering, brazing, and welding by preventing oxidation and removing any oxidized metals that have already formed .
Biological Activities
Hydrazine and its derivatives are reported to possess diverse pharmacological activities such as antiviral, antioxidant, antimicrobial, antimalarial, anti-inflammatory, analgesic activity, anticancer, antifungal, and antibacterial . This makes hydrazine monohydrobromide a valuable compound in the field of medicinal chemistry .
Reducing Agent
Hydrazine is frequently used as a reducing agent . Its ability to donate hydrogen atoms and function as a potent reducing agent in chemical processes makes hydrazine valuable in industries ranging from agriculture to pharmaceuticals .
Wirkmechanismus
Hydrazine monohydrobromide, also known as hydrazinium bromide or hydrazine hydrobromide, is a hydrobromide salt of hydrazine . This compound has a variety of applications and interacts with its environment in unique ways. This article will explore the mechanism of action of hydrazine monohydrobromide, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Mode of Action
They can also participate in various chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
Hydrazine monohydrobromide participates in the synthesis of 2-(2′-furoyl)-4(5)-(2′-furanyl)-1H-imidazole (FFI) . It is also formed as an intermediate during the formation of phosphaminimides from hydrazide derivatives
Result of Action
It’s known that the fumes from the pyrolysis of hydrazine monohydrobromide soldering flux have been reported to cause dermatitis . This suggests that the compound can have a significant impact on biological tissues.
Safety and Hazards
Hydrazine monohydrobromide is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is recommended to wear personal protective equipment, avoid dust formation, and use only under a chemical fume hood .
Zukünftige Richtungen
The Hydrazine Monohydrobromide market is currently experiencing a significant increase in growth, driven by various factors. One of the primary drivers is the increasing demand for Hydrazine Monohydrobromide in industries such as healthcare, automotive, and consumer electronics . Technological advancements, including the development of more efficient and cost-effective Hydrazine Monohydrobromide, are also contributing to this growth .
Eigenschaften
IUPAC Name |
hydrazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.H4N2/c;1-2/h1H;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHXJLRODLTJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13775-80-9, 23268-00-0 | |
| Record name | Hydrazine, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13775-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, hydrobromide (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23268-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7065627 | |
| Record name | Hydrazinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless hygroscopic crystals; [Alfa Aesar MSDS] | |
| Record name | Hydrazine hydrobromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14786 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Hydrazine, monohydrobromide | |
CAS RN |
13775-80-9 | |
| Record name | Hydrazine, hydrobromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013775809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, hydrobromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrazinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)



